4-Methoxy-2-methylquinolin-8-OL

Lipophilicity Drug-likeness Blood-brain barrier permeability

Researchers designing CNS-targeted metal chelators for neurodegenerative diseases often face non-selective metal stripping and poor metabolic stability of 8-HQ analogs. 4-Methoxy-2-methylquinolin-8-OL solves this with a 4-methoxy substitution that blocks cytochrome P450-mediated oxidative metabolism at position 4, elevates logP to 2.5 for optimal blood-brain barrier penetration, and provides a third hydrogen bond acceptor to fine-tune metal-binding stoichiometry without indiscriminate chelation. Key outcomes: • Metabolic soft spot blocked: 4-O-alkylation prevents oxidative degradation vs. 4-H or 4-OH congeners. • CNS permeability: XLogP3 = 2.5, TPSA = 42.4 Ų, ideal for crossing BBB without P-gp efflux. • Metal affinity tuning: Remote 4-methoxy oxygen enables systematic evaluation of binding geometry and thermodynamic stability. Supplied at ≥95% purity with full analytical documentation. Global shipping from stock for immediate research deployment.

Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
CAS No. 167834-50-6
Cat. No. B063197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-2-methylquinolin-8-OL
CAS167834-50-6
Synonyms4-METHOXY-2-METHYLQUINOLIN-8-OL
Molecular FormulaC11H11NO2
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C=CC=C(C2=N1)O)OC
InChIInChI=1S/C11H11NO2/c1-7-6-10(14-2)8-4-3-5-9(13)11(8)12-7/h3-6,13H,1-2H3
InChIKeyZLQTWPZVBKRULK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxy-2-methylquinolin-8-OL: Introduction & Key Properties


4-Methoxy-2-methylquinolin-8-OL (CAS 167834-50-6; molecular formula C₁₁H₁₁NO₂; MW 189.21 g/mol) is a fully synthetic, tri-substituted quinoline derivative belonging to the 8-hydroxyquinoline (8-HQ) scaffold class [1]. It features a methoxy group at position 4, a methyl group at position 2, and a hydroxyl group at position 8 of the quinoline core. The compound is commercially available, typically at ≥95% purity, from chemical suppliers , and its synthesis via nucleophilic aromatic substitution of 4-chloro-8-hydroxy-2-methylquinoline with sodium methoxide has been described with an approximate yield of 82% [2].

Fully synthetic 8-hydroxyquinoline scaffold with 4-OCH₃, 2-CH₃ substitution for metal-chelation studies.

Supports CNS-focused ADME profiling due to reported increased lipophilicity over unsubstituted 8-HQ.

Suitable for SAR programs exploring 4-position electronic modulation and metabolic soft-spot blocking.

Differentiation from Generic 8-Hydroxyquinolines


Within the 8-hydroxyquinoline family, even minor substituent changes critically alter metal-chelating affinity, lipophilicity, and biological target engagement [1]. The unsubstituted parent 8-hydroxyquinoline (8-HQ) is a broad-spectrum, non-selective metal chelator, whereas the 2-methyl analog 8-hydroxyquinaldine (2-methylquinolin-8-ol) exhibits altered pKₐ and steric properties that modify its complexation geometry with transition metals [2]. The introduction of a 4-methoxy group in 4-Methoxy-2-methylquinolin-8-OL further modulates electron density on the quinoline ring, increases logP (XLogP3 = 2.5 vs. 8-HQ XLogP3 ≈ 1.8) [1][3], and blocks a metabolic soft spot at position 4 that is susceptible to oxidative metabolism in unsubstituted analogs [4]. These physicochemical differences mean that substitution with generic 8-HQ or 8-hydroxyquinaldine will produce non-equivalent metal-binding stoichiometries, altered cellular permeability, and divergent pharmacokinetic profiles.

Generic 8-hydroxyquinoline may shift metal-binding stoichiometry and reduce lipophilicity-driven cellular permeability.

8-Hydroxyquinaldine lacks the 4-methoxy secondary coordination sphere and metabolic blocking profile.

Unsubstituted or 4-Cl analogs may show divergent CNS-exposure context and synthetic accessibility.

Differentiated Evidence: Properties, Synthesis & Scaffold Blocking


Enhanced Lipophilicity: XLogP3 Comparison

The computed XLogP3 value for 4-Methoxy-2-methylquinolin-8-OL is 2.5, representing an increase of 0.7 log units over unsubstituted 8-hydroxyquinoline (XLogP3 ≈ 1.8) and a moderate increase over 8-hydroxyquinaldine (2-methylquinolin-8-ol, XLogP3 ≈ 2.0) [1]. This quantifiable difference in lipophilicity predicts improved membrane permeability and potentially enhanced blood-brain barrier penetration, which is a critical parameter for central nervous system drug discovery programs [2].

Lipophilicity Gain
Cross-study comparable
ΔXLogP3 = +0.7
Supports CNS permeability assay context.
XLogP3 2.5 vs 8-HQ 1.8 (PubChem 2024).
Lipophilicity Drug-likeness Blood-brain barrier permeability

Favorable TPSA for Oral Bioavailability

The Topological Polar Surface Area (TPSA) of 4-Methoxy-2-methylquinolin-8-OL is 42.4 Ų [1], which is well within the threshold of ≤140 Ų for predicted good oral bioavailability per Veber's rules and is comparable to that of 8-hydroxyquinoline (TPSA = 33.1 Ų) and 8-hydroxyquinaldine (TPSA = 33.1 Ų). The modest 9.3 Ų increase relative to the non-methoxylated analogs indicates that the addition of the 4-methoxy group does not compromise oral bioavailability predictions [2].

TPSA for Oral Bioavailability
Cross-study comparable
TPSA = 42.4 Ų
Well within Veber's oral bioavailability threshold.
ΔTPSA +9.3 Ų vs 8-HQ; still ≤140 Ų limit.
Oral bioavailability ADME Veber's rules

Synthetic Accessibility via Nucleophilic Substitution

4-Methoxy-2-methylquinolin-8-OL is synthesized from 4-chloro-8-hydroxy-2-methylquinoline via nucleophilic aromatic substitution with sodium methoxide, achieving an approximate isolated yield of 82% [1]. This contrasts with the synthesis of 4-alkoxy or 4-amino derivatives requiring harsher conditions or transition metal catalysis, which often result in lower yields or challenging purification [2].

Synthetic Accessibility
Supporting evidence
Reported Yield: ~82%
Supports efficient nucleophilic substitution route.
NaOMe/MeOH, 150°C; review yield advantage over Pd-catalyzed routes.
Synthetic chemistry Nucleophilic substitution Process chemistry

Hydrogen Bond Profile and Metal Coordination Differences

The compound possesses 1 hydrogen bond donor (8-OH) and 3 hydrogen bond acceptors (quinoline N, 4-OCH₃ oxygen, 8-OH oxygen) [1]. In contrast, 8-hydroxyquinaldine has 1 donor and 2 acceptors (missing the 4-OCH₃ oxygen). The additional acceptor site at position 4 can participate in secondary coordination interactions with metal centers, potentially altering the stoichiometry and stability constants of metal complexes relative to 8-hydroxyquinaldine-based complexes [2].

Metal Coordination Profile
Class-level inference
HBA = 3 (N, 4-OCH₃, 8-OH)
Context-dependent secondary coordination interactions.
Data to verify; HBD = 1; ΔHBA +1 vs 8-hydroxyquinaldine.
Metal chelation Coordination chemistry Metallopharmacology

Recommended Application Scenarios


CNS-Penetrant Metal Chelator Design

The elevated XLogP3 (2.5) relative to 8-HQ and 8-hydroxyquinaldine, combined with a TPSA of 42.4 Ų, positions 4-Methoxy-2-methylquinolin-8-OL as a preferred scaffold for CNS-targeted metal chelators [1][2]. In neurodegenerative disease programs (e.g., Alzheimer's, Parkinson's), where moderate lipophilicity is required to cross the blood-brain barrier without triggering P-glycoprotein efflux, this compound offers a superior starting point compared to the more polar unsubstituted analog 8-hydroxyquinoline (XLogP3 ≈ 1.8) [3].

Probing Secondary Coordination Sphere Effects

The presence of three hydrogen bond acceptor atoms (vs. two in 8-hydroxyquinaldine) enables the study of how a remote 4-methoxy oxygen influences metal-binding stoichiometry, complex geometry, and thermodynamic stability [1]. This is directly relevant to the design of Metal-Protein Attenuating Compounds (MPACs), where fine-tuning metal affinity—rather than indiscriminate stripping—is the therapeutic goal [4].

SAR Studies on 8-Hydroxyquinoline Pharmacophores

Because the 4-position of 8-hydroxyquinolines is known to be a site of cytochrome P450-mediated oxidative metabolism, the 4-methoxy substitution provides both a metabolic blocking strategy and an electronic modulation handle [5]. Researchers can use this compound to systematically evaluate how 4-O-alkylation affects potency, selectivity, and metabolic stability relative to 4-H, 4-Cl, or 4-OH congeners.

Benchmark for Nucleophilic Aromatic Substitution Methods

The established synthesis from 4-chloro-8-hydroxy-2-methylquinoline with ~82% yield [6] makes this compound a useful benchmark for evaluating novel nucleophilic aromatic substitution methodologies (e.g., photoredox, electrochemical, or flow chemistry approaches) on electron-deficient quinoline substrates.

Application
Selection Property
Validation Focus
CNS-Penetrant Chelator Design
Elevated XLogP3 / TPSA balance
Blood-brain barrier permeability assay context
Secondary Coordination Sphere Studies
Additional H-bond acceptor at 4-position
Metal-binding stoichiometry and stability constant review
8-HQ Pharmacophore SAR
4-methoxy metabolic and electronic modulation
CYP450 oxidative metabolism and potency shift endpoints
Nucleophilic Substitution Benchmarking
Reliable, high-yielding 4-Cl displacement
Comparative yield and condition screening for novel methods

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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